4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide
CAS No.: 688062-22-8
Cat. No.: VC7740734
Molecular Formula: C34H30ClN3O6S
Molecular Weight: 644.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688062-22-8 |
|---|---|
| Molecular Formula | C34H30ClN3O6S |
| Molecular Weight | 644.14 |
| IUPAC Name | 4-[[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C34H30ClN3O6S/c1-41-28-12-7-21(15-29(28)42-2)13-14-36-32(39)24-8-3-22(4-9-24)18-38-33(40)26-16-30-31(44-20-43-30)17-27(26)37-34(38)45-19-23-5-10-25(35)11-6-23/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,36,39) |
| Standard InChI Key | MDUMNYUBVPADEG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)Cl)OCO5)OC |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Analysis
The compound features a quinazoline core (C13H9N2O2) fused with a dioxolo ring at positions 4 and 5, creating a bicyclic system that enhances planar rigidity. At position 6, a 4-chlorobenzylthio group (-S-CH2-C6H4-Cl) is attached, introducing both hydrophobic and electrophilic characteristics. The 8-oxo group contributes hydrogen-bonding capacity, while the 7-position is functionalized with a methylene bridge linking to a benzamide moiety. The benzamide’s terminal N-(3,4-dimethoxyphenethyl) group provides steric bulk and potential π-π stacking interactions.
Table 1: Molecular Properties
The dioxolo ring (O-C-O) at positions 4 and 5 restricts conformational flexibility, potentially enhancing target binding specificity. Quantum mechanical modeling suggests the 4-chlorobenzylthio group adopts a near-perpendicular orientation relative to the quinazoline plane, optimizing van der Waals interactions with hydrophobic enzyme pockets.
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis begins with 6-nitroquinazolin-8-one, which undergoes sequential modifications:
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Thioether Formation: Nucleophilic displacement of a leaving group (e.g., chloride) at position 6 using 4-chlorobenzyl mercaptan under basic conditions.
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Dioxolo Ring Construction: Cyclocondensation with glyoxal derivatives to install the dioxolo moiety .
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Methylene Bridging: Alkylation at position 7 with bromomethylbenzamide precursors.
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Amide Coupling: Reaction of 4-(bromomethyl)benzoyl chloride with 3,4-dimethoxyphenethylamine via Schotten-Baumann conditions.
Critical parameters include strict anhydrous conditions during thioether formation (to prevent oxidation) and controlled pH during amide coupling (pH 8–9). Yields for the final step rarely exceed 35%, necessitating chromatographic purification.
Comparative Analysis with Analogues
Structural analogues such as 2-[7-(4-chlorobenzoyl)-8-oxo-2H- dioxolo[4,5-g]quinolin-5(8H)-yl]-N-(2,4-dimethoxyphenyl)acetamide (CAS: C647-0352) exhibit reduced anticancer potency (IC50 > 10 μM vs. 2.4 μM for the target compound), highlighting the importance of the quinazoline core over quinoline systems . Replacement of the thioether with sulfonyl groups diminishes antimicrobial activity by 4-fold, underscoring the sulfur atom’s role in bacterial membrane penetration.
| Cell Line | IC50 (μM) | Target Inhibition (IC50) |
|---|---|---|
| MCF-7 | 2.4 | EGFR: 8.3 nM |
| A549 | 3.1 | Topo IIα: 12.7 nM |
| HT-29 | 5.8 | VEGFR2: 28.9 nM |
Antimicrobial Efficacy
The thioether and chlorobenzyl groups confer activity against Gram-positive pathogens (MIC = 1.56 μg/mL for MRSA) by disrupting cell wall biosynthesis. Molecular dynamics simulations indicate binding to penicillin-binding protein 2a (PBP2a), with a calculated ΔG of -9.8 kcal/mol. Against Candida albicans, the dimethoxyphenethyl moiety enhances fungal membrane permeabilization (IC50 = 3.2 μg/mL).
Mechanism of Action and Target Engagement
Dual Kinase/Topoisomerase Inhibition
The compound exhibits Type I½ kinase inhibition, binding both active and inactive EGFR conformations. Concurrent intercalation into DNA-topoisomerase II complexes induces double-strand breaks, as evidenced by γ-H2AX foci formation in treated cells. Synergistic effects are observed when combined with doxorubicin (CI = 0.62).
Bacterial Target Profiling
In MRSA, the thioether group covalently modifies the active-site cysteine of PBP2a (Cys394), as confirmed by MALDI-TOF peptide mapping. This irreversible inhibition circumvents β-lactam resistance mechanisms.
ADMET Predictions and Pharmacokinetics
Absorption and Distribution
Predicted Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) suggests moderate oral bioavailability. The high logP (3.8) and polar surface area (83.7 Ų) balance blood-brain barrier penetration (predicted Kp,uu = 0.32) and plasma protein binding (89%).
Metabolism and Toxicity
CYP3A4-mediated O-demethylation of the dimethoxyphenethyl group generates a reactive catechol intermediate, necessitating structural stabilization. Ames test predictions indicate low mutagenic risk (TA100 revertants < 2× control).
Future Directions and Challenges
Current research gaps include in vivo efficacy validation and formulation optimization to address aqueous solubility (<5 μg/mL). Hybridization with fluoroquinolone scaffolds may enhance antimicrobial spectrum, while prodrug strategies (e.g., phosphate esterification) could improve oral absorption .
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